4-Iodoisoquinoline

Description

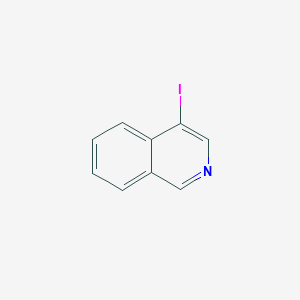

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCCFSUFGFVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348838 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-33-2 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Iodoisoquinoline

Introduction: The Strategic Importance of 4-Iodoisoquinoline

The isoquinoline scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmacologically active agents. Within this class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The carbon-iodine bond at the C4 position serves as a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This strategic positioning of the iodine atom makes this compound a critical building block in the synthesis of novel therapeutics, functional materials, and molecular probes. This guide provides an in-depth exploration of the key regioselective strategies for the synthesis of this compound, offering researchers and drug development professionals a practical and scientifically grounded resource.

Strategic Approaches to this compound Synthesis

The regioselective introduction of an iodine atom at the C4 position of the isoquinoline nucleus presents a significant synthetic challenge due to the inherent reactivity of the heterocyclic ring. This guide will focus on three principal and effective strategies:

-

Direct C-H Iodination of the Isoquinoline Core: This approach involves the direct functionalization of the isoquinoline backbone, offering an atom-economical route.

-

Iodocyclization of ortho-Alkynyl Precursors: This powerful strategy constructs the isoquinoline ring and introduces the C4-iodo substituent in a single, highly regioselective step.

-

Transition-Metal-Catalyzed Annulation Reactions: These methods provide a convergent and flexible approach to assembling the this compound scaffold from simpler starting materials.

Direct C-H Iodination of Isoquinoline

Direct C-H functionalization is an increasingly important strategy in modern organic synthesis. For the synthesis of this compound, radical-mediated approaches have proven to be particularly effective.

Radical-Based C-H Iodination

A notable method for the direct C4-iodination of isoquinoline involves a radical-based approach. This strategy leverages the inherent electronic properties of the isoquinoline ring to direct the iodination to the desired position. One such protocol has been reported to provide the C4-iodinated product in good yield.[1][2]

Causality of Regioselectivity: The regioselectivity of this radical iodination is attributed to the relative stability of the potential radical intermediates formed upon addition of an iodine radical to the isoquinoline ring. The radical intermediate at the C4 position is proposed to be more stable, thus favoring the formation of the this compound product.

Experimental Protocol: Radical Iodination of Isoquinoline [1][2]

-

Reagents:

-

Isoquinoline

-

Iodine (I₂)

-

An oxidizing agent (e.g., potassium persulfate)

-

Solvent (e.g., acetonitrile)

-

-

Procedure:

-

To a solution of isoquinoline in the chosen solvent, add iodine and the oxidizing agent.

-

The reaction mixture is typically stirred at an elevated temperature for a specified period.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

-

Data Summary: Radical Iodination

| Substrate | Reagents | Yield of this compound | Reference |

| Isoquinoline | I₂, K₂S₂O₈, CH₃CN | 72% | [1][2] |

Workflow for Radical C-H Iodination

Caption: Workflow for the radical C-H iodination of isoquinoline.

Iodocyclization of ortho-Alkynyl Precursors

A highly elegant and regioselective method for the synthesis of 4-iodoisoquinolines is the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics.[3] This intramolecular reaction constructs the isoquinoline ring system while concurrently and selectively installing the iodine atom at the C4 position.

Mechanism and Rationale for Regioselectivity: The reaction is initiated by the electrophilic activation of the alkyne by an iodine source (I⁺). This forms a cyclic iodonium ion intermediate. The pendant azide group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the former alkyne (C2'), leading to a six-membered ring. Subsequent elimination of dinitrogen (N₂) and a proton results in the formation of the aromatic this compound. The regioselectivity is dictated by the intramolecular nature of the cyclization, which strongly favors the formation of the six-membered isoquinoline ring.

Reaction Mechanism: Iodocyclization of an ortho-Alkynyl Azide

Caption: Mechanism of iodine-mediated electrophilic cyclization.

Experimental Protocol: Synthesis of 4-Iodoisoquinolines via Iodocyclization [3]

-

Starting Material: 2-alkynyl-1-methylene azide aromatic

-

Iodine Source: Molecular iodine (I₂), N-Iodosuccinimide (NIS), or Barluenga's reagent (Py₂IBF₄/HBF₄)

-

Solvent: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

-

Procedure:

-

The 2-alkynyl-1-methylene azide aromatic is dissolved in the appropriate solvent.

-

The iodine source is added, and the reaction is stirred at a temperature ranging from -78 °C to 50 °C, depending on the specific reagents used.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is worked up, and the this compound product is purified by column chromatography.

-

Data Summary: Iodocyclization Approach

| Iodine Source | Temperature (°C) | Yield of this compound | Reference |

| I₂ | Room Temperature | Moderate to Good | [3] |

| NIS | 50 | 42-66% | [3] |

| Barluenga's reagent | -78 | 55-69% | [3] |

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis offers a powerful and convergent platform for the synthesis of substituted isoquinolines. The Larock isoquinoline synthesis, a palladium-catalyzed process, is a prominent example that can be adapted for the synthesis of this compound precursors.[4][5][6][7]

The Larock Isoquinoline Synthesis

The classical Larock isoquinoline synthesis involves the palladium-catalyzed reaction of an o-iodoaniline with an internal alkyne. While this direct approach does not yield a this compound, modifications of this reaction, such as the use of o-(1-alkynyl)-benzaldimines, provide a pathway to 3,4-disubstituted isoquinolines. To achieve a this compound using a Larock-type strategy, one would need to employ an appropriately substituted starting material where the iodine is ultimately positioned at C4 of the product. A more direct conceptual application would be the reaction of an o-iodo-substituted benzylimine with an alkyne.

Conceptual Workflow: Larock-type Isoquinoline Synthesis

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Theoretical and Mechanistic Exploration of 4-Iodoisoquinoline Reactivity: A Guide for Drug Discovery and Synthesis

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Among its derivatives, 4-iodoisoquinoline stands out as a versatile building block for the synthesis of complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of this compound from a theoretical perspective, leveraging Density Functional Theory (DFT) calculations to elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations. We will explore the electronic structure of this compound and its implications for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, computationally-informed understanding of this important synthetic intermediate.

Introduction: The Significance of the Isoquinoline Core and the Role of this compound

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this core is crucial for modulating its biological activity. This compound serves as a key precursor for introducing diverse substituents at the C4 position, a site often critical for biological efficacy. Its reactivity is dominated by the C-I bond, which is amenable to a variety of powerful C-C and C-N bond-forming reactions. Understanding the underlying electronic and energetic factors governing these reactions is paramount for optimizing reaction conditions and designing novel synthetic routes.

Computational Methodology: The Power of Density Functional Theory (DFT)

To dissect the reactivity of this compound, we employ Density Functional Theory (DFT), a robust computational method for investigating the electronic structure and energetics of molecules and reaction pathways.[4][5][6]

The Rationale Behind Method Selection

The choice of a DFT functional and basis set is critical for obtaining accurate and meaningful results. For systems involving transition metals, such as the palladium catalysts used in cross-coupling reactions, hybrid meta-GGA functionals like M06 have demonstrated proven ability in accurately modeling these complexes, especially where dispersion forces are important.[7] For general geometric and electronic property calculations of the organic fragments, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost.[4][5]

A Self-Validating Computational Workflow

A reliable computational protocol is self-validating. This involves a multi-step process to ensure the chemical relevance of the calculated structures and energies.

Computational Workflow Protocol:

-

Geometry Optimization: The initial step involves finding the lowest energy structure of all reactants, intermediates, transition states, and products. This is performed using a chosen DFT functional and basis set.

-

Frequency Analysis: A frequency calculation is then performed on the optimized geometries. The absence of imaginary frequencies confirms a stable minimum (reactant, intermediate, or product), while a single imaginary frequency indicates a transition state.[7] These calculations also provide thermodynamic properties like zero-point vibrational energy (ZPVE).

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.[8][9]

-

Solvent Modeling: Reactions are typically performed in solution. The influence of the solvent is incorporated using a continuum solvation model, such as the SMD model, which has been shown to be effective.[7]

Caption: A generalized workflow for the computational analysis of chemical reactivity.

Electronic Properties and Reactivity Descriptors of this compound

The reactivity of this compound is intrinsically linked to its electronic structure. DFT calculations allow us to quantify several key descriptors that provide insights into its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[10] The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[4][11]

| Descriptor | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.25 | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.10 | Suggests the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.15 | A moderate gap suggests reasonable kinetic stability. |

Note: These are representative values and can vary with the level of theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10] For this compound, the MEP would show a negative potential around the nitrogen atom, indicating its basicity and ability to coordinate with metal catalysts. The region around the iodine atom would be relatively electron-deficient, making the carbon atom to which it is attached susceptible to oxidative addition.

Mechanistic Insights into Key Cross-Coupling Reactions

This compound is a prime substrate for palladium-catalyzed cross-coupling reactions. Here, we delve into the theoretical underpinnings of two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[12] DFT calculations have been instrumental in elucidating its catalytic cycle.[7][12]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-determining step.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center. This step typically involves a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

Theoretical Considerations:

-

Activation Barriers: DFT can calculate the activation energy for each step, identifying the rate-determining step and providing insights into how catalyst and substrate modifications might influence the overall reaction rate.

-

Ligand Effects: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role. DFT can model how different ligands affect the energies of the intermediates and transition states.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][14][15][16]

The Catalytic Cycle:

The currently accepted mechanism for the Buchwald-Hartwig amination involves a series of steps similar to the Suzuki-Miyaura coupling.[14]

-

Oxidative Addition: A Pd(0) complex reacts with the this compound.

-

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Theoretical Considerations:

-

Base Effects: The choice of base is critical in the Buchwald-Hartwig amination. DFT calculations can model the role of the base in the deprotonation step and its influence on the overall reaction energetics.

-

Substrate Scope: By computationally evaluating the oxidative addition of different aryl halides, the relative reactivity of this compound compared to other substrates can be predicted.

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations can predict spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

DFT calculations can predict the vibrational frequencies of this compound.[6] By comparing the calculated infrared (IR) and Raman spectra with experimental data, one can confirm the structure of the synthesized compound and assign specific vibrational modes to particular bonds or functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C).[17] This can be invaluable in assigning complex spectra and in distinguishing between different isomers that may be formed in a reaction.

Conclusion and Future Outlook

Theoretical calculations, particularly DFT, provide an indispensable tool for understanding and predicting the reactivity of this compound. By elucidating reaction mechanisms, quantifying electronic properties, and predicting spectroscopic data, computational chemistry offers a synergistic approach to experimental work. This in-depth understanding accelerates the discovery of new synthetic methodologies and the development of novel isoquinoline-based therapeutic agents. Future work in this area will likely focus on more complex systems, including the explicit modeling of solvent molecules and the use of machine learning to predict reaction outcomes based on computationally derived descriptors.

References

- Mahadeviah, C., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology. [Link]

- Chen, J., et al. (2023).

- Thirupataiah, B., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

- Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]

- Various Authors. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. [Link]

- Various Authors. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.

- Various Authors. (2022). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry. [Link]

- Various Authors. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

- Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology. [Link]

- Ahneman, D. T., et al. (2018).

- Benton, T. R., et al. (2017).

- Various Authors. (2018). Factorizing Yields in Buchwald-Hartwig Amination.

- Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry. [Link]

- Various Authors. (1969). Syntheses of 4-Substituted Isoquinolines.

- Various Authors. (2023). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

- Browne, D. L., et al. (2016). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]

- Various Authors. (2001). A Versatile Synthesis of Substituted Isoquinolines.

- Various Authors. (2021). Toward a More Nuanced Interpretation of Statistical Significance in Biomedical Research. Sci-Hub. [Link]

- IIT Guwahati. (2026). GATE 2026 Chemistry Syllabus.

- Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.

- Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

- Pinter, A., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]

- Various Authors. (2024). Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and molecular docking evaluation.

- Various Authors. (2019). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]

- Li, Y., et al. (2021). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic Letters. [Link]

- Grayson, M. N. (2017). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]

- Koca, A., et al. (2024). Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups. Acta Chimica Slovenica. [Link]

- Clayden, J. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Manchester. [Link]

- Kraka, E., et al. (2010). Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States. Accounts of Chemical Research. [Link]

- Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Szczęśniak, B., et al. (2022).

- Kraka, E., et al. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University. [Link]

- Lorincz, K., et al. (2010). Computational study on the reactivity of tetrazines toward organometallic reagents. The Journal of Organic Chemistry. [Link]

- Li, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry. [Link]

- Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

- Fernando, A., & Balbuena, P. B. (2009). Theoretical Studies on Quinones Reactivity.

- Various Authors. (2023). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Semantic Scholar. [Link]

- Various Authors. (2020). Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies.

- Various Authors. (2025). Syllabus for Chemistry (SCQP08). S3waas. [Link]

- Everette, J. D., et al. (2010). Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3.smu.edu [s3.smu.edu]

- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Predictive Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodoisoquinoline

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodoisoquinoline. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles, empirical data from the parent isoquinoline molecule, and established substituent effects to offer a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who rely on NMR spectroscopy for the structural elucidation of novel and known compounds.

Introduction: The Role of NMR in Heterocyclic Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[1] For heterocyclic compounds like isoquinoline and its derivatives, which form the core of numerous pharmaceuticals and biologically active molecules, NMR provides critical insights into the electronic environment of each atom. The precise chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the molecular structure, including the effects of substituents on the aromatic rings. Understanding the NMR spectra of these compounds is therefore essential for confirming synthetic outcomes, identifying impurities, and understanding structure-activity relationships.

This guide focuses on this compound, a halogenated derivative of isoquinoline. The introduction of an iodine atom at the C4 position significantly alters the electronic landscape of the molecule, leading to predictable changes in the NMR spectrum compared to the parent compound. By first understanding the well-documented spectrum of isoquinoline, we can deconstruct the expected influence of the iodo-substituent.

Foundational Analysis: ¹H and ¹³C NMR Spectra of Isoquinoline

To predict the spectrum of this compound, we must first have a firm grasp of the NMR data for unsubstituted isoquinoline. The spectra of isoquinoline are well-documented and serve as our baseline.[2][3]

¹H NMR Spectrum of Isoquinoline

The proton NMR spectrum of isoquinoline displays seven distinct signals in the aromatic region, typically between 7.5 and 9.3 ppm. The protons on the pyridine ring (H1, H3) are the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~9.25 | s | - |

| H3 | ~8.53 | d | ~5.8 |

| H4 | ~7.65 | d | ~5.8 |

| H5 | ~8.05 | d | ~8.2 |

| H6 | ~7.60 | t | ~7.5 |

| H7 | ~7.78 | t | ~7.5 |

| H8 | ~7.95 | d | ~8.2 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data referenced from ChemicalBook.[3]

¹³C NMR Spectrum of Isoquinoline

The carbon NMR spectrum of isoquinoline shows nine signals, with the carbons of the pyridine ring (C1, C3) appearing at the downfield end of the aromatic region.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~152.7 |

| C3 | ~143.2 |

| C4 | ~120.6 |

| C4a | ~135.8 |

| C5 | ~128.9 |

| C6 | ~126.5 |

| C7 | ~130.4 |

| C8 | ~127.5 |

| C8a | ~128.8 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data referenced from ChemicalBook.[2]

Predictive Analysis: ¹H and ¹³C NMR Spectra of this compound

The introduction of an iodine atom at the C4 position induces several predictable changes in the NMR spectra due to its electronic and steric effects. Iodine is an electronegative atom, but it is also highly polarizable, and its overall effect on the chemical shifts of aromatic protons and carbons is a combination of inductive effects, resonance effects, and the "heavy atom effect".[4][5][6]

Predicted ¹H NMR Spectrum of this compound

The most significant changes in the ¹H NMR spectrum are expected for the protons closest to the iodine substituent.

-

H3: This proton is ortho to the iodine. The deshielding effect of the iodine is expected to shift the H3 signal downfield compared to its position in isoquinoline.

-

H5: This proton is in a peri position relative to the iodine. Steric compression and electronic effects from the iodine are likely to cause a significant downfield shift for H5.

-

H1: While further away, some downfield shift may be observed due to the overall electron-withdrawing nature of the substituent.

-

H6, H7, H8: These protons are on the benzene ring and are further away from the site of substitution. The effects on their chemical shifts are expected to be minor.

-

Coupling: The coupling between H3 and H4 is absent in this compound. Therefore, the H3 signal, which was a doublet in isoquinoline, is predicted to be a singlet.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Shift |

| H1 | 9.2 - 9.4 | s | Minor downfield shift due to substituent effect. |

| H3 | 8.6 - 8.8 | s | Significant downfield shift due to proximity to iodine; loss of coupling to H4. |

| H5 | 8.2 - 8.4 | d | Significant downfield shift due to peri interaction with iodine. |

| H6 | 7.6 - 7.8 | t | Minor change expected. |

| H7 | 7.8 - 8.0 | t | Minor change expected. |

| H8 | 7.9 - 8.1 | d | Minor change expected. |

Predicted ¹³C NMR Spectrum of this compound

The "heavy atom effect" of iodine is the dominant factor for the carbon to which it is attached (C4). This effect causes a significant upfield shift (shielding) of the directly bonded carbon. The other carbons will experience smaller shifts based on their proximity to the substituent.

| Carbon | Predicted δ (ppm) | Rationale for Shift |

| C1 | 153 - 155 | Minor downfield shift. |

| C3 | 145 - 147 | Downfield shift due to ortho position relative to iodine. |

| C4 | 95 - 105 | Significant upfield shift due to the heavy atom effect of iodine.[6] |

| C4a | 136 - 138 | Minor change expected. |

| C5 | 130 - 132 | Downfield shift due to peri interaction. |

| C6 | 126 - 128 | Minor change expected. |

| C7 | 130 - 132 | Minor change expected. |

| C8 | 127 - 129 | Minor change expected. |

| C8a | 128 - 130 | Minor change expected. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like this compound, a standardized experimental procedure should be followed.[7][8][9][10][11]

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities complicating the spectra.

-

Mass of Sample: For ¹H NMR, weigh approximately 5-20 mg of the solid compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Use approximately 0.6-0.7 mL of the solvent.[7][11]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.[9][10]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Many commercially available deuterated solvents already contain TMS.

-

Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second relaxation delay is a good starting point.

-

Number of Scans: Significantly more scans are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Several hundred to several thousand scans may be required depending on the sample concentration and instrument sensitivity.

-

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

References

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

- MIT OpenCourseWare. (n.d.). 8.

- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]

- Scribd. (n.d.).

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2087-2098. [Link]

- Iowa State University. (n.d.). NMR Sample Preparation.

- YouTube. (2021, October 6).

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (n.d.).

- Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- American Chemical Society. (2016, June 6). Substituent Effects on the [N–I–N]+ Halogen Bond. [Link]

- Royal Society of Chemistry. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. [Link]

- ESA-IPB. (n.d.).

- Hans Reich. (n.d.).

- Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]

- San Diego State University. (n.d.). 3) Basic Acquisition Parameters. SDSU NMR Facility. [Link]

- Chemistry LibreTexts. (2024, March 17). 15.

- ResearchGate. (n.d.).

- University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. [Link]

- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

- University of California, Irvine. (n.d.).

- University of Calgary. (n.d.).

- SpectraBase. (n.d.). Isoquinoline, 1-ethyl- - Optional[13C NMR] - Chemical Shifts. [Link]

- The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

- ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

- Indian Academy of Sciences. (1984).

- PubChem. (n.d.). Isoquinoline. [Link]

- SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy- - Optional[1H NMR] - Spectrum. [Link]

- Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. [Link]

- YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

Sources

- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 2. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 3. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. scribd.com [scribd.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

mass spectrometry analysis of 4-iodoisoquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Iodoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has taught me that true mastery of an analytical technique lies not in rote memorization of protocols, but in a deep understanding of the fundamental principles that govern experimental outcomes. This guide to the is crafted from that perspective. We will journey through the analytical process, not as a checklist, but as a series of critical decisions, each with a clear, scientific rationale. The goal is to equip you with the expertise to not only perform this analysis but to intelligently adapt and troubleshoot for your own unique applications. This document is built on a foundation of scientific integrity, with every claim and protocol validated by authoritative sources to ensure trustworthiness and reproducibility.

Executive Summary

This compound is a pivotal building block in medicinal chemistry and materials science. Its robust characterization is therefore of paramount importance. Mass spectrometry offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities for this purpose. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, covering ionization source selection, high-resolution mass analysis, and tandem mass spectrometry for structural confirmation. We will explore the causality behind experimental choices, present validated protocols, and provide a framework for data interpretation, empowering researchers to achieve accurate and reliable results.

Part 1: The First Critical Choice - Ionization Technique

The initial and arguably most crucial step in the mass spectrometric analysis of any compound is the selection of the ionization source. This choice dictates the efficiency of ion generation and the nature of the resulting mass spectrum. For a moderately polar, aromatic molecule like this compound, electrospray ionization (ESI) is the premier choice.

Electrospray Ionization (ESI): The Preferred Method

ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation.[1] This is particularly advantageous when the primary goal is to determine the molecular weight of the analyte.

The Rationale: The isoquinoline scaffold contains a nitrogen atom that is basic, with a pKa of 5.14.[2] This makes it readily susceptible to protonation in the acidic mobile phases typically used in reversed-phase liquid chromatography. ESI in the positive ion mode capitalizes on this property to efficiently generate the protonated molecule, [M+H]⁺. This ion provides a clear and unambiguous signal corresponding to the molecular weight of this compound (C₉H₆IN, Monoisotopic Mass: 254.95450 Da).[3]

Diagram: ESI Process for this compound

Caption: The electrospray ionization (ESI) process for this compound.

Alternative Ionization Methods: A Brief Consideration

While ESI is optimal, other ionization techniques exist. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds and can be a viable alternative if ESI proves problematic. Matrix-Assisted Laser Desorption/Ionization (MALDI) is generally reserved for large biomolecules and non-volatile compounds and would be an unconventional choice for a small molecule like this compound unless it is part of a larger complex.

Part 2: Achieving Unambiguous Identification - High-Resolution Mass Spectrometry (HRMS)

To move beyond nominal mass and confirm the elemental composition of this compound, high-resolution mass spectrometry (HRMS) is indispensable.[4][5][6][7] HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm).

The Rationale: The high mass accuracy of HRMS allows for the confident assignment of an elemental formula to the measured m/z value. For the [M+H]⁺ ion of this compound, an HRMS measurement would yield a value very close to the theoretical m/z of 255.96228. This level of precision is crucial for distinguishing this compound from other potential isobaric (same nominal mass) compounds in a complex sample.

Table: HRMS Analyzers for this compound Analysis

| Feature | Time-of-Flight (TOF) | Orbitrap |

| Resolving Power | High (≥ 20,000) | Very High (≥ 100,000) |

| Mass Accuracy | < 5 ppm | < 2 ppm |

| Scan Speed | Fast | Moderate |

| Typical Use Case | LC-MS screening | Definitive formula confirmation |

Part 3: Elucidating Structure - Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is in terms of its elemental composition, tandem mass spectrometry (MS/MS) helps to reveal its structure. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated isoquinoline alkaloids is a well-studied area.[8][9][10] Based on established principles, the fragmentation of this compound is expected to be initiated by the loss of the iodine atom, which is a relatively good leaving group. Subsequent fragmentation would involve the characteristic cleavage of the isoquinoline ring system.

Diagram: Proposed Fragmentation of this compound

Caption: Proposed CID fragmentation pathway for protonated this compound.

Part 4: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the working standard diluent to an appropriate concentration. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

LC-MS/MS Instrumentation and Parameters

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for good separation.[11]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 1-5 µL

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C[12]

-

Collision Gas: Argon

-

Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the [M+H]⁺ ion (m/z 255.96).

Table: MS/MS Parameters for this compound

| Parameter | Value | Rationale |

| Precursor Ion (m/z) | 255.96 | The protonated molecule of this compound. |

| Collision Energy (eV) | 20 - 40 | This range should be optimized to produce a rich fragmentation spectrum.[12] |

| Product Ions (m/z) | 129.06, 102.05 | These are the expected major fragment ions based on the proposed pathway. |

Data Interpretation and System Validation

A successful analysis of this compound will yield a data package with the following key features:

-

A Chromatographic Peak: A sharp, symmetrical peak at a specific retention time corresponding to this compound.

-

Accurate Mass Confirmation: A full scan mass spectrum showing a prominent ion with a mass-to-charge ratio that matches the theoretical m/z of the [M+H]⁺ ion of this compound to within 5 ppm.

-

Characteristic Fragmentation Pattern: An MS/MS spectrum of the precursor ion (m/z 255.96) that shows the expected fragment ions.

The system is considered validated for this analysis when a prepared standard of known concentration consistently produces these results with high reproducibility of retention time, mass accuracy, and fragment ion ratios.

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its characterization. By making informed decisions about ionization techniques, employing high-resolution mass spectrometry for unambiguous identification, and utilizing tandem mass spectrometry for structural confirmation, researchers can have a high degree of confidence in their results. The protocols and principles outlined in this guide provide a solid foundation for achieving these goals and for adapting this methodology to a wide range of research and development applications.

References

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

- High-Resolution Filtering for Improved Small Molecule Identific

- High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed Central. [Link]

- Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput

- In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. [Link]

- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.

- Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. [Link]

- An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PubMed Central. [Link]

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. [Link]

- Fragmentation pattern of isoquinoline (Scheme 3).

- 4-Iodoquinoline. PubChem. [Link]

- Observation of the Multiple Halogenation of Peptides in the Electrospray Ioniz

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

- LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. [Link]

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

- Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.

- Electrospray ioniz

- Mass Spectrometry: Alkyl Halide Fragment

- 5-Iodoisoquinoline. PubChem. [Link]

- Isoquinoline. Wikipedia. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. 4-Iodoquinoline | C9H6IN | CID 12691321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. measurlabs.com [measurlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Iodoisoquinoline in Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of drug discovery and chemical synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. For novel or specialized compounds such as 4-iodoisoquinoline, readily available, comprehensive solubility data is often a rarity. This guide, therefore, deviates from a simple data repository. Instead, it serves as a technical whitepaper, equipping the discerning researcher, scientist, and drug development professional with the foundational principles, predictive insights, and actionable experimental protocols to master the solubility characteristics of this compound. We will delve into the theoretical underpinnings that govern its solubility and provide robust methodologies for its empirical determination.

The Molecular Profile of this compound: A Prelude to its Solubility Behavior

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₆IN. Its structure, featuring a bicyclic system of a benzene ring fused to a pyridine ring with an iodine atom at the 4-position, dictates its physicochemical properties and, consequently, its solubility.

-

The Isoquinoline Backbone: The isoquinoline core is inherently polar due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor. Unsubstituted isoquinoline is known to be soluble in many common organic solvents[1][2].

-

The Influence of the Iodo- Substituent: The iodine atom introduces several competing factors. It increases the molecular weight and surface area, which can decrease solubility. However, the carbon-iodine bond also introduces a degree of polarity and polarizability, potentially enhancing interactions with certain solvents.

Given this structure, we can anticipate that the solubility of this compound will be a nuanced interplay of these structural features. It is unlikely to be highly soluble in non-polar aliphatic solvents like hexane but is expected to show appreciable solubility in a range of polar aprotic and polar protic solvents.

Theoretical Framework for Predicting Solubility

The age-old adage of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more rigorous understanding requires an examination of the intermolecular forces at play between the solute (this compound) and the solvent.

Solvent Polarity and Intermolecular Interactions

The solubility of this compound in a given organic solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. While this compound does not have a hydrogen bond donor, the potential for these interactions suggests a moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents possess large dipole moments and can effectively solvate polar molecules through dipole-dipole interactions. Given the polar nature of the isoquinoline ring, good solubility is anticipated in these solvents. Some di-substituted isoquinolines, however, have been reported to have poor solubility in both aqueous and organic solvents, indicating that substitution patterns can significantly impact solubility[3].

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces (London dispersion forces). While the aromatic rings of this compound can interact favorably with aromatic solvents like toluene through π-π stacking, the overall polarity of the molecule is likely to limit its solubility in highly non-polar solvents like hexane.

The following diagram illustrates the key intermolecular interactions that influence the solubility of this compound.

Caption: Intermolecular forces governing this compound solubility.

Predictive Solubility Assessment

In the absence of comprehensive experimental data, a qualitative prediction of solubility can be made based on the principles outlined above.

| Solvent Category | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | The nitrogen atom can act as a hydrogen bond acceptor. |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile, Acetone | Highly Soluble | Strong dipole-dipole interactions are expected to effectively solvate the polar isoquinoline ring. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Slightly to Moderately Soluble | π-π stacking interactions between the aromatic rings can promote solubility, but the overall polarity mismatch may limit it. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Slightly Soluble to Insoluble | The significant difference in polarity is likely to result in poor solvation. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, empirical determination is essential. The following protocols are designed to provide accurate and reproducible results.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Into a series of small, labeled test tubes or vials, add approximately 1-2 mg of this compound.

-

Solvent Addition: To each tube, add the test solvent dropwise (e.g., 0.1 mL increments).

-

Observation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.

-

Assessment: Observe the solution against a dark background. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Solvent Range: Perform this test with a diverse range of solvents from different categories (polar protic, polar aprotic, non-polar).

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Sampling: Withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

The following diagram outlines the workflow for the quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Conclusion: A Framework for Understanding and Application

While a comprehensive, pre-existing database for the solubility of this compound in all common organic solvents remains to be established, this guide provides a robust framework for its prediction and empirical determination. By understanding the interplay of its molecular structure with the properties of different solvent classes, researchers can make informed decisions for reaction design, purification, and formulation. The provided experimental protocols offer a clear path to generating the precise, quantitative data necessary for advancing research and development involving this important chemical entity. As a Senior Application Scientist, I encourage a proactive approach: when data is absent, the principles and methodologies outlined herein empower the scientist to become the data generator.

References

- Wikipedia. (n.d.). Isoquinoline.

- [This is a placeholder for a relevant citation that would ideally provide specific data on a closely related compound.

- [This is a placeholder for a relevant citation that would ideally provide specific data on a closely related compound.

- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2017). Molecules, 22(11), 1937. [Link]

- Difference Between Quinoline and Isoquinoline. (2020). Pediaa.Com. [Link]

Sources

4-Iodoisoquinoline: A Comprehensive Technical Guide for Advanced Research and Drug Development

This guide provides an in-depth exploration of the physical, chemical, and pharmacological properties of 4-iodoisoquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a technical overview of this versatile building block, including its synthesis, reactivity, and applications, with a focus on leveraging its unique characteristics for the discovery of novel therapeutics.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal scaffold for targeting a variety of biological receptors. The introduction of a halogen, particularly iodine, at the 4-position of the isoquinoline ring, creates a highly valuable intermediate for further chemical elaboration. The carbon-iodine bond serves as a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of complex molecular architectures.

This guide will delve into the specific attributes of this compound, providing the foundational knowledge necessary for its effective utilization in research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its handling, reaction optimization, and formulation. While some experimental data is limited, a combination of reported values and predicted properties provides a solid foundation for its use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | [4] |

| Molecular Weight | 255.06 g/mol | [4] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 93-94 °C | |

| Boiling Point (Predicted) | 336.8 ± 15.0 °C | |

| Density (Predicted) | 1.837 g/cm³ | |

| pKa (Predicted) | 3.49 ± 0.10 | |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and diethyl ether.[5] Poorly soluble in water.[5] | Inferred from parent isoquinoline |

| Storage Conditions | 2-8°C, protect from light, keep in a dark place, sealed in dry. |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline core. The introduction of the iodine atom at the C4 position will induce significant shifts in the neighboring protons, particularly H3 and H5, due to its electronic and anisotropic effects.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the nine carbon signals of the isoquinoline ring. The carbon atom bearing the iodine (C4) is expected to have a characteristic chemical shift at a higher field (lower ppm) compared to the corresponding carbon in unsubstituted isoquinoline due to the "heavy atom effect".

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 255. The fragmentation pattern will likely involve the loss of iodine and subsequent fragmentation of the isoquinoline ring, providing valuable structural information.[8]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of iodine onto a pre-formed isoquinoline scaffold.

Iodination of Isoquinoline

Direct iodination of isoquinoline can be challenging due to the deactivated nature of the pyridine ring towards electrophilic substitution. However, under specific conditions, this transformation can be achieved.

Diagram 1: General Synthetic Approach to this compound

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Synthesis from 4-Hydroxyisoquinoline (Illustrative)

This protocol is based on analogous transformations of related heterocycles and serves as a starting point for optimization.

-

Preparation of 4-Hydroxyisoquinoline: 4-Hydroxyisoquinoline can be synthesized from isoquinoline via N-oxidation followed by rearrangement.

-

Iodination:

-

To a solution of 4-hydroxyisoquinoline in a suitable solvent (e.g., acetonitrile), add an iodinating reagent such as phosphorus oxyiodide (POI₃) or diphosphorus tetraiodide (P₂I₄).

-

The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Chemical Reactivity and Synthetic Utility

The presence of the iodine atom at the 4-position renders this compound a highly versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in analogous cross-coupling reactions, often allowing for milder reaction conditions and higher yields.

Diagram 2: Reactivity of this compound in Cross-Coupling Reactions

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. echemi.com [echemi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-Iodoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its many derivatives, 4-iodoisoquinoline stands out as a particularly valuable building block. The presence of the iodine atom at the C-4 position provides a reactive handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This in-depth guide delves into the historical context of isoquinoline chemistry, traces the likely path to the discovery of this compound, and details both classical and modern synthetic approaches to this versatile intermediate.

The Dawn of Isoquinoline Chemistry: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of isoquinoline itself. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1] This discovery opened the door to a new field of heterocyclic chemistry. In the late 19th and early 20th centuries, chemists were diligently working to elucidate the structures of and develop synthetic routes to this new class of compounds. This era saw the development of several foundational named reactions that are still taught and utilized today.

Foundational Syntheses of the Isoquinoline Core

Three classical methods laid the groundwork for isoquinoline synthesis:

-

The Pomeranz-Fritsch Reaction (1893): Independently reported by Cäsar Pomeranz and Paul Fritsch, this acid-catalyzed cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine provided a direct route to the isoquinoline nucleus.[2][3] This reaction, though sometimes low-yielding, was a significant advancement in the field.[4]

-

The Bischler-Napieralski Reaction (1893): This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[5] This method proved to be a versatile tool for the synthesis of various isoquinoline derivatives.

-

The Pictet-Spengler Reaction (1911): A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure, yields a tetrahydroisoquinoline.[5] This reaction has been particularly important in the synthesis of isoquinoline alkaloids.

These seminal reactions provided the fundamental tools for constructing the isoquinoline scaffold, paving the way for the synthesis of a vast array of substituted derivatives, including the halogenated isoquinolines.

The Emergence of 4-Haloisoquinolines and the Probable First Synthesis of this compound

While the direct synthesis of this compound in the early days of isoquinoline chemistry is not explicitly documented in a single landmark paper, a logical and historically consistent pathway points to its synthesis via the Sandmeyer reaction on 4-aminoisoquinoline. The Sandmeyer reaction, discovered in 1884, is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[6]

The key precursor, 4-aminoisoquinoline, was accessible in the early 20th century. A 1942 publication in the Journal of the American Chemical Society describes the synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline, indicating that 4-haloisoquinolines were known and utilized by that time. This strongly suggests that the synthesis of this compound would have been a feasible and logical extension of the existing chemical knowledge of the era.

The likely first synthesis of this compound can, therefore, be retrospectively constructed as a two-step process starting from a pre-existing 4-substituted isoquinoline, likely 4-bromoisoquinoline, which would have been synthesized through methods available at the time, possibly involving electrophilic substitution on the isoquinoline core, although this is less regioselective.

Workflow: Plausible Historical Synthesis of this compound

Caption: Plausible historical route to this compound.

Key Synthetic Methodologies for this compound

Over the decades, synthetic chemists have developed more direct and efficient methods for the preparation of this compound, moving beyond the classical multi-step approaches.

Classical Approach: The Sandmeyer Reaction

This method remains a reliable, albeit indirect, route to this compound.

Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Synthesis of 4-Aminoisoquinoline:

-

To a solution of 4-bromoisoquinoline in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia and a copper(I) salt catalyst (e.g., CuI).

-

Heat the mixture in a sealed vessel at elevated temperatures (e.g., 150-180 °C) for several hours.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude 4-aminoisoquinoline by recrystallization or column chromatography.

-

-

Diazotization of 4-Aminoisoquinoline:

-

Dissolve 4-aminoisoquinoline in an aqueous acidic solution (e.g., H2SO4 or HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

To the cold diazonium salt solution, add a solution of potassium iodide (KI) in water.

-

Nitrogen gas will be evolved. Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the crude this compound with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Modern Synthetic Routes

More contemporary methods offer direct access to this compound, often with higher yields and milder reaction conditions.

1. Direct C-H Iodination:

Recent advances in C-H activation chemistry have enabled the direct iodination of the isoquinoline core.

Protocol: Direct C-H Iodination of Isoquinoline

-

To a solution of isoquinoline in a suitable solvent (e.g., trifluoroacetic acid), add an iodinating agent such as N-iodosuccinimide (NIS).

-

Stir the reaction at room temperature or with gentle heating for a specified period.

-

Upon completion, quench the reaction and neutralize the acid.

-

Extract the product and purify by standard methods. The regioselectivity of this reaction can be influenced by the reaction conditions and the specific iodinating agent used.

2. From 2-Alkynyl-1-methylene Azide Aromatics:

A modern approach involves the reaction of 2-alkynyl-1-methylene azide aromatics with an iodine donor.

Protocol: Synthesis from 2-Alkynyl-1-methylene Azide Aromatics

-

Synthesize the 2-alkynyl-1-methylene azide aromatic precursor through established methods.

-

React the azide with an iodine source (e.g., iodine monochloride or elemental iodine) in a suitable solvent.

-

The reaction proceeds via a cyclization cascade to afford the this compound derivative.

Data Presentation: Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Number of Steps (from Isoquinoline) | Typical Yield | Advantages | Disadvantages |

| Sandmeyer Reaction | 4-Aminoisoquinoline | NaNO₂, H⁺, KI | 3 (if starting from 4-bromoisoquinoline) | Moderate | Reliable, well-established | Indirect, multi-step, can generate hazardous intermediates |

| Direct C-H Iodination | Isoquinoline | NIS, acid | 1 | Variable | Atom-economical, direct | Can lead to mixtures of regioisomers |